N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide
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Description
N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H27N3O3 and its molecular weight is 453.542. The purity is usually 95%.
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Scientific Research Applications
Preparation and Catalytic Applications
The preparation of pincer functionalized catalysts, including derivatives related to N-(3,5-dimethylphenyl)-2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)acetamide, involves a series of complex reactions starting from naphthylamine derivatives. These catalysts are utilized in ketone reduction processes, highlighting their importance in organic synthesis and potential applications in pharmaceutical and chemical manufacturing. The detailed synthesis pathway involves cyclization, bromination, and reaction with n-BuLi and DMF, leading to high yields of the desired products, which are then used to prepare ruthenium catalysts for specific reduction reactions (Facchetti et al., 2016).
Novel Synthetic Routes and Antimicrobial Activity
Research into the synthesis of novel derivatives, such as N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, provides insight into the versatility of acetamide-based compounds. These compounds are synthesized through carbodiimide condensation catalysis, offering a fast and convenient method for producing derivatives with potential biological activities. The structural confirmation through IR, NMR, and X-ray diffraction underscores the method's efficiency in generating compounds for further biological evaluation (Yu et al., 2014).
Anticancer and Cytotoxic Activities
The evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrates the potential of these compounds as potent cytotoxins against various cancer cell lines, including murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia. Some derivatives exhibit IC50 values less than 10 nM, indicating their strong cytotoxicity and potential as anticancer agents. The synthesis of these derivatives from pyranoquinoline dione with primary amines and their subsequent testing highlights the importance of structural modifications in enhancing biological activity (Deady et al., 2003).
Fluorescence Properties and DNA Detection
The synthesis of 1,4-dihydrodibenzo[b,h][1,6]naphthyridines and their N-methylation to produce 1,1-dimethylammonium iodides reveals their application in the detection of DNA/RNA. These compounds exhibit enhanced fluorescence intensities upon interaction with double-stranded DNA, enabling their use in DNA/RNA detection in PAGE gels. This property makes them valuable tools in molecular biology and genetic research, offering a novel approach to studying nucleic acid interactions and dynamics (Okuma et al., 2017).
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-5-20-7-9-21(10-8-20)26(33)24-15-31(28-23(27(24)34)11-6-19(4)29-28)16-25(32)30-22-13-17(2)12-18(3)14-22/h6-15H,5,16H2,1-4H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPLJOJXHHLFNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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